R-3-Boc-3-methylaminopiperidine

Medicinal Chemistry Pharmaceutical Synthesis Piperidine Derivatives

Select R-3-Boc-3-methylaminopiperidine (CAS 309962-67-2) for its (R)-stereochemistry, a critical requirement for pharmacophoric activity in DPP-4 and CNS receptor programs, not offered by achiral or (S)-enantiomer alternatives. The Boc-protected piperidine nitrogen enables orthogonal, multi-step synthesis. This key intermediate for DPP-4 inhibitor development is supplied with batch-specific analysis. Choose this specific enantiomer to ensure synthetic outcomes.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B12445893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-3-Boc-3-methylaminopiperidine
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCCNC1)NC
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m1/s1
InChIKeyCAYDBSFSSDWEDD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-3-Boc-3-methylaminopiperidine Procurement Guide: Chiral Piperidine Intermediate for DPP-4 Inhibitor and CNS Drug Synthesis


R-3-Boc-3-methylaminopiperidine (CAS 309962-67-2; also designated (R)-tert-butyl methyl(piperidin-3-yl)carbamate or (R)-1-N-Boc-3-methylaminopiperidine) is a chiral piperidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an N-methylamino substituent at the 3-position with (R)-stereochemistry . The Boc group provides amine protection during multi-step synthetic sequences, enabling selective functionalization at other reactive sites, while the (R)-configuration at C3 is essential for the compound's role as a pharmacophoric building block in medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP-4) and central nervous system receptors [1]. The molecular formula C11H22N2O2 (MW 214.31) corresponds to a compound with a boiling point of 287.9±29.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³ .

Why Generic Substitution Fails for R-3-Boc-3-methylaminopiperidine: Stereochemistry and Protection Group Positioning


Generic substitution of R-3-Boc-3-methylaminopiperidine with alternative chiral piperidine derivatives or achiral Boc-protected analogs introduces critical stereochemical and positional liabilities that cannot be mitigated without compromising synthetic outcomes or biological activity. The (R)-absolute configuration at C3 is a stereochemical requirement for the pharmacophore activity observed in DPP-4 inhibitor programs; the corresponding (S)-enantiomer does not confer the same biological recognition [1]. Furthermore, the N-methylamino substituent located specifically at the 3-position of the piperidine ring, with Boc protection on the ring nitrogen, is structurally distinct from the more common 4-substituted Boc-piperidine derivatives (e.g., 1-Boc-4-methylaminopiperidine, CAS 147539-41-1) that serve as intermediates for antibacterial agents such as balofloxacin . The substitution pattern at C3 with (R)-stereochemistry versus C4 substitution with achiral centers dictates entirely different downstream synthetic pathways and target engagement profiles. Class-level inference from chiral piperidine scaffold studies indicates that stereochemistry modulates physicochemical properties, biological selectivity, and pharmacokinetic behavior in ways that racemic or incorrectly configured intermediates cannot recapitulate .

R-3-Boc-3-methylaminopiperidine Quantitative Differentiation Evidence: Comparator-Based Performance Data


R-3-Boc-3-methylaminopiperidine vs. 1-Boc-4-methylaminopiperidine: Positional Isomer Comparison for Pharmaceutical Intermediate Applications

R-3-Boc-3-methylaminopiperidine and 1-Boc-4-methylaminopiperidine are positional isomers differing in the location of the methylamino substituent on the piperidine ring (3-position versus 4-position). This positional difference dictates fundamentally divergent downstream pharmaceutical applications. R-3-Boc-3-methylaminopiperidine serves as a chiral building block for DPP-4 inhibitor pharmacophores targeting type 2 diabetes, whereas 1-Boc-4-methylaminopiperidine (CAS 147539-41-1) is a derivative of 3-methylaminopiperidine dihydrochloride used as an intermediate for the antibacterial agent balofloxacin, a fluoroquinolone antimicrobial [1]. The 3-substituted (R)-configured scaffold is not interchangeable with the 4-substituted achiral scaffold due to distinct target receptor binding requirements and synthetic pathway divergence .

Medicinal Chemistry Pharmaceutical Synthesis Piperidine Derivatives

R-3-Boc-3-methylaminopiperidine vs. N-Boc-3-(methylamino)piperidine (Racemic): Stereochemical Impact on Pharmacophore Activity

The (R)-enantiomer of 3-Boc-3-methylaminopiperidine has been established as a pharmacophore moiety in DPP-4 inhibitor discovery programs, with peer-reviewed studies demonstrating that structures containing the (R)-3-amino-3-methyl piperidine unit possess moderate DPP-4 inhibitory activity and good pharmacokinetic profiles in ZF-rat models [1]. In contrast, racemic N-Boc-3-(methylamino)piperidine (CAS 392331-89-4, achiral mixture) would produce a 1:1 mixture of (R)- and (S)-enantiomers upon incorporation into downstream molecules, with the (S)-enantiomer lacking the stereochemical recognition required for DPP-4 active site engagement. Class-level inference from chiral piperidine scaffold literature indicates that enantiomeric pairs exhibit differential biological activities, selectivity profiles, and pharmacokinetic behaviors; one enantiomer may provide therapeutic efficacy while the other may be inactive or produce undesired off-target effects .

Chiral Synthesis DPP-4 Inhibitors Enantioselectivity

R-3-Boc-3-methylaminopiperidine vs. (S)-3-Boc-3-methylaminopiperidine: Enantiomeric Pair Differentiation for CNS and DPP-4 Target Applications

R-3-Boc-3-methylaminopiperidine and (S)-3-Boc-3-methylaminopiperidine (CAS 912368-73-1) are enantiomeric pairs with identical molecular formulas (C11H22N2O2) and molecular weights (214.31) but opposite absolute configurations at C3 [1]. While both compounds are commercially available as chiral building blocks for organic synthesis and pharmaceutical research, class-level evidence from chiral piperidine scaffold reviews indicates that enantiomeric pairs exhibit differential drug-like properties, including modulated physicochemical parameters, enhanced biological selectivity, and improved pharmacokinetic profiles when the appropriate stereochemistry is matched to the target receptor . The (R)-enantiomer has been specifically validated as a DPP-4 pharmacophore component, whereas the (S)-enantiomer may be better suited for alternative receptor-targeting applications including CNS-active drug development and enzyme inhibitor programs [2][3].

Enantiomer Comparison CNS Drug Development Receptor Targeting

R-3-Boc-3-methylaminopiperidine vs. (3R,4R)-1-Boc-3-methyl-4-aminopiperidine: Substitution Pattern and Stereochemical Complexity Comparison

R-3-Boc-3-methylaminopiperidine and (3R,4R)-1-Boc-3-methyl-4-aminopiperidine represent two distinct chiral Boc-protected piperidine scaffolds with different substitution patterns. The target compound features a single stereocenter at C3 with an N-methylamino substituent, whereas (3R,4R)-1-Boc-3-methyl-4-aminopiperidine incorporates two stereocenters (C3 and C4) with methyl and amino substituents respectively, requiring more complex synthetic routes including stereoselective synthesis from N-benzyl-3-methyl-4-piperidone starting materials [1]. The mono-substituted (R)-3-N-methylamino scaffold of the target compound provides a simpler stereochemical profile with orthogonal functional handles (Boc-protected ring nitrogen and free secondary amine at C3 after deprotection), enabling divergent functionalization strategies that differ fundamentally from the cis-disubstituted scaffold. The 3-position N-methylamino group allows for direct amide bond formation or reductive amination chemistry that is sterically and electronically distinct from the 4-amino substitution pattern .

Piperidine Scaffold Diversity Synthetic Intermediate Comparison Steric and Electronic Properties

R-3-Boc-3-methylaminopiperidine: Primary Research and Industrial Application Scenarios Based on Verified Evidence


DPP-4 Inhibitor Discovery and Development Programs for Type 2 Diabetes

R-3-Boc-3-methylaminopiperidine serves as a key chiral intermediate in medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP-4) inhibition for type 2 diabetes therapeutic development. Peer-reviewed studies have established that structures containing the (R)-3-amino-3-methyl piperidine unit exhibit moderate DPP-4 inhibitory activity with favorable pharmacokinetic profiles in preclinical models [1]. Upon Boc deprotection, the free (R)-3-methylaminopiperidine core provides the requisite stereochemical pharmacophore for DPP-4 active site engagement. The (R)-absolute configuration is essential for biological activity; racemic or (S)-configured material would not recapitulate the same target engagement profile. Researchers pursuing novel DPP-4 inhibitor chemotypes should prioritize this specific enantiomer for synthetic campaigns .

CNS-Active Drug Candidate Synthesis and Receptor-Targeting Molecular Design

R-3-Boc-3-methylaminopiperidine is utilized as a chiral building block for the synthesis of central nervous system (CNS)-active drug candidates and receptor-targeting molecules [1]. The chiral piperidine scaffold serves as a privileged structure in CNS drug design, with class-level evidence demonstrating that introduction of chiral piperidine motifs modulates physicochemical properties, enhances biological selectivity, and improves pharmacokinetic parameters including blood-brain barrier penetration characteristics . The Boc-protected ring nitrogen provides a handle for selective functionalization at the C3 N-methylamino position after orthogonal protection strategies are employed, enabling systematic exploration of structure-activity relationships for CNS targets including G protein-coupled receptors (GPCRs) and ion channels .

Enzyme Inhibitor Development and Kinetic Resolution Studies

R-3-Boc-3-methylaminopiperidine functions as a chiral intermediate in enzyme inhibitor development programs, including iNOS (inducible nitric oxide synthase) inhibitor synthesis as documented in peer-reviewed methodologies [1]. N-Boc-3-(methylamino)piperidine derivatives serve as reactants for TRPV1 antagonist development and aminopiperidine-based iNOS inhibitor construction . The compound's chiral nature and orthogonal protection scheme enable systematic exploration of stereochemical requirements for enzyme active site inhibition. Additionally, the broader class of Boc-protected chiral piperidines has been employed in dynamic kinetic resolution and dynamic thermodynamic resolution studies for asymmetric synthesis methodology development, establishing precedent for the compound's utility in synthetic organic chemistry research .

Building Block for Advanced Pharmaceutical Intermediates Requiring Chiral Purity

R-3-Boc-3-methylaminopiperidine is procured as a high-purity chiral building block (typically ≥97% by HPLC) for incorporation into advanced pharmaceutical intermediates requiring defined stereochemistry [1]. Commercial suppliers provide the compound with batch-specific certificates of analysis including NMR, HPLC, and GC characterization data, enabling compliance with pharmaceutical industry quality standards . The (R)-configuration at C3 provides the stereochemical foundation for downstream chiral drug substance synthesis, with the Boc protecting group offering stability during storage and synthetic manipulation. Class-level analysis of chiral piperidine-containing approved drugs indicates that stereochemical integrity of the piperidine core is critical for maintaining biological activity and regulatory compliance in pharmaceutical development .

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